CC-115: A Technical Guide to a Dual mTOR and DNA-PK Inhibitor
CC-115: A Technical Guide to a Dual mTOR and DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-115 is a potent and selective small molecule inhibitor that uniquely targets two critical nodes in cancer cell signaling and survival: the mammalian target of rapamycin (mTOR) kinase and the DNA-dependent protein kinase (DNA-PK).[1][2] By dually inhibiting these pathways, CC-115 presents a compelling therapeutic strategy to concurrently disrupt tumor growth, proliferation, and mechanisms of DNA damage repair. This technical guide provides a comprehensive overview of CC-115, consolidating key preclinical data, outlining detailed experimental methodologies, and visualizing its mechanisms of action.
Core Mechanism of Action
CC-115 is an ATP-competitive inhibitor that targets the kinase domains of both mTOR and DNA-PK.[1] Its inhibitory action on mTOR disrupts both mTORC1 and mTORC2 complexes, leading to the downregulation of protein synthesis, cell growth, and proliferation.[3] Simultaneously, its inhibition of DNA-PK's catalytic subunit (DNA-PKcs) blocks the non-homologous end joining (NHEJ) pathway, a critical mechanism for the repair of DNA double-strand breaks (DSBs).[1] This dual action not only provides direct anti-tumor effects but also has the potential to sensitize cancer cells to DNA-damaging agents.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of CC-115 across various preclinical models.
Table 1: In Vitro Kinase Inhibitory Activity of CC-115
| Target Kinase | IC50 (nM) | Selectivity vs. Other PIKKs | Reference |
| DNA-PK | 13 - 15 | ~40 to >1000-fold | [2][3] |
| mTOR | 21 | ~40 to >1000-fold | [2][3] |
| PI3K-alpha | 850 | Lower | [1][3] |
| ATM | >30,000 | High | [1][3] |
| ATR | >30,000 (50% inhibition at 30 µM) | High | [1][3] |
Table 2: In Vitro Cellular Proliferation (GI50) of CC-115 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| PC-3 | Prostate Cancer | 0.138 | [3] |
| Hematological Cancers (Panel) | Leukemia/Lymphoma | 0.015 - 1.77 | [1] |
| Breast Cancers (Panel) | Breast Cancer | 0.015 - 1.77 | [1] |
| Hepatocellular Carcinomas (Panel) | Liver Cancer | 0.015 - 1.77 | [1] |
| Head and Neck Cancers (Panel) | Head and Neck Cancer | 0.015 - 1.77 | [1] |
| Non-Small Cell Lung Cancers (Panel) | Lung Cancer | 0.015 - 1.77 | [1] |
Table 3: In Vivo Efficacy of CC-115 in Xenograft Models
| Xenograft Model | Dosing Schedule | Tumor Volume Reduction | Reference |
| Various Solid Tumors | 0.25 mg/kg bid | 46% | [3][4] |
| Various Solid Tumors | 0.5 mg/kg bid | 57% | [3][4] |
| Various Solid Tumors | 1 mg/kg bid | 66% | [3][4] |
| Various Solid Tumors | 1 mg/kg qd | 57% | [3][4] |
| 786-O (Renal Cell Carcinoma) | 2 mg/kg daily | Significant Inhibition | [5][6] |
| 786-O (Renal Cell Carcinoma) | 5 mg/kg daily | Significant Inhibition | [5][6] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms and experimental approaches related to CC-115, the following diagrams are provided.
Figure 1: mTOR Signaling Pathway Inhibition by CC-115.
Figure 2: DNA-PK (NHEJ) Pathway Inhibition by CC-115.
Figure 3: Preclinical Evaluation Workflow for CC-115.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used in the preclinical evaluation of CC-115, based on standard methodologies cited in the literature.
In Vitro Kinase Assay
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Objective: To determine the IC50 of CC-115 against purified DNA-PK and mTOR kinases.
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Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
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Materials:
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Purified, active DNA-PK and mTOR kinase enzymes.
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Specific peptide or protein substrates for each kinase.
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³²P-ATP or a fluorescence-based ATP analog.
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CC-115 serially diluted in DMSO.
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Kinase reaction buffer.
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Phosphocellulose paper or microplate reader.
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-
Procedure:
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Prepare a reaction mixture containing the kinase, its substrate, and the appropriate reaction buffer.
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Add serial dilutions of CC-115 to the reaction mixture.
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Initiate the kinase reaction by adding ATP (radiolabeled or analog).
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Incubate the reaction at 30°C for a specified time.
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Stop the reaction.
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Quantify the amount of phosphorylated substrate. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ³²P-ATP, and measuring the remaining radioactivity. For fluorescence-based assays, the signal is read on a microplate reader.
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Plot the percentage of kinase inhibition against the log concentration of CC-115 and determine the IC50 value using non-linear regression analysis.
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Cell Viability/Proliferation Assay (e.g., CCK-8 or MTT)
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Objective: To determine the GI50 of CC-115 on various cancer cell lines.
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Principle: These colorimetric assays measure the metabolic activity of viable cells. Reductase enzymes in viable cells convert a tetrazolium salt (WST-8 in CCK-8, or MTT) into a colored formazan product, the absorbance of which is proportional to the number of living cells.
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Materials:
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Cancer cell lines of interest.
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Complete cell culture medium.
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96-well cell culture plates.
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CC-115 serially diluted in culture medium.
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CCK-8 or MTT reagent.
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Solubilization solution (for MTT assay).
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Microplate reader.
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-
Procedure:
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Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of CC-115. Include a vehicle control (DMSO).
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Incubate the plate for a specified period (e.g., 48-72 hours).
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Add the CCK-8 or MTT reagent to each well and incubate for 1-4 hours.
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If using MTT, add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at the appropriate wavelength using a microplate reader.
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Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value.
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Western Blotting
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Objective: To assess the inhibition of mTOR and DNA-PK signaling pathways in cells treated with CC-115.
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Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
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Materials:
-
Cancer cells treated with CC-115.
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
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Protein quantification assay (e.g., BCA assay).
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SDS-PAGE gels and running buffer.
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Transfer apparatus and buffer.
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Nitrocellulose or PVDF membranes.
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Primary antibodies (e.g., anti-phospho-S6, anti-phospho-AKT (S473), anti-phospho-DNA-PKcs (S2056), and their total protein counterparts).
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HRP-conjugated secondary antibodies.
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Chemiluminescent substrate.
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Imaging system.
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-
Procedure:
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Treat cells with CC-115 for the desired time.
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Lyse the cells and quantify the protein concentration.
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Denature the protein lysates and separate them on an SDS-PAGE gel.
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Transfer the separated proteins to a membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
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Visualize the protein bands using an imaging system.
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In Vivo Xenograft Study
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Objective: To evaluate the anti-tumor efficacy of CC-115 in a living organism.
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Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with CC-115, and tumor growth is monitored over time.
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Materials:
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Immunocompromised mice (e.g., nude or SCID).
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Human cancer cell line for implantation.
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CC-115 formulated for oral administration.
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Vehicle control.
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Calipers for tumor measurement.
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-
Procedure:
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Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
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Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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Randomize the mice into treatment and control groups.
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Administer CC-115 or vehicle to the mice according to the desired dosing schedule (e.g., daily oral gavage).
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Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.
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Monitor the body weight and general health of the mice as a measure of toxicity.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
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Conclusion
CC-115 represents a novel and promising therapeutic agent that leverages the dual inhibition of mTOR and DNA-PK to exert potent anti-cancer activity. The data presented in this guide highlight its efficacy in preclinical models and provide a framework for its continued investigation. The detailed experimental protocols offer a practical resource for researchers aiming to further explore the therapeutic potential of CC-115 and similar dual-targeting inhibitors in oncology.
References
- 1. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Dual inhibition of DNA-PKcs and mTOR by CC-115 potently inhibits human renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
